methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate
Description
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 3-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C14H14N2O4/c1-20-12(17)6-7-15-14(19)11-8-16-13(18)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3,(H,15,19)(H,16,18) |
InChI Key |
TYBXWOMKNXZKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Halogenation and Suzuki Coupling
-
Halogenation :
-
Starting material : 7-Phenoxyisoquinolin-4-ol (Compound 5).
-
Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Conditions : Reflux in dichloromethane (DCM) at 60–80°C for 6–8 hours.
-
Product : 4-Chloro-7-phenoxyisoquinoline (Compound 4).
-
-
Suzuki–Miyaura Coupling :
-
Reagents : 3,4,5-Trifluorophenylboronic acid, Pd(PPh₃)₄ catalyst, potassium carbonate.
-
Conditions : Ethylene glycol dimethyl ether/water (3:1), 90°C under nitrogen for 12 hours.
-
Yield : 85–90% for 2-(3,4,5-trifluorophenyl)-7-phenoxyisoquinolin-4-ol (Compound 3).
-
-
Esterification :
-
Reagents : Methanol, sulfuric acid (H₂SO₄).
-
Conditions : Reflux at 65–70°C for 8 hours.
-
Product : Methyl 2-(3,4,5-trifluorophenyl)-7-phenoxyisoquinoline-4-carboxylate (Compound 2).
-
-
Ammonolysis :
-
Reagents : Beta-alanine methyl ester, sodium methoxide (NaOMe).
-
Conditions : Methanol, 50°C for 6 hours.
-
Yield : 78–82% final product.
-
Key Data :
| Step | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 8 | 80 | 92 |
| 2 | 12 | 90 | 88 |
| 3 | 8 | 65 | 90 |
| 4 | 6 | 50 | 80 |
Direct Coupling via Activated Carboxylic Acid
-
Activation of Isoquinoline Carboxylic Acid :
-
Reagents : 1-Hydroxyisoquinoline-4-carboxylic acid, thionyl chloride (SOCl₂).
-
Conditions : Reflux in DCM for 4 hours to form acyl chloride.
-
-
Coupling with Beta-Alanine Methyl Ester :
-
Reagents : Beta-alanine methyl ester hydrochloride, triethylamine (TEA).
-
Conditions : DCM, 0°C to room temperature (RT), 12 hours.
-
Yield : 70–75%.
-
Optimization :
-
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) increases yield to 85% .
Solid-Phase Synthesis for High-Purity Output
-
Resin Functionalization :
-
Resin : Wang resin (hydroxymethylpolystyrene).
-
Activation : Treat with 4-nitrophenyl chloroformate.
-
-
Beta-Alanine Attachment :
-
Reagents : Beta-alanine methyl ester, diisopropylethylamine (DIPEA).
-
Conditions : DMF, RT, 24 hours.
-
-
Isoquinoline Coupling :
-
Reagents : 1-Hydroxyisoquinoline-4-carboxylic acid, PyBOP, DIPEA.
-
Conditions : DMF, RT, 12 hours.
-
-
Cleavage :
-
Reagents : Trifluoroacetic acid (TFA)/DCM (1:1).
-
Yield : 88–92% with >99% purity (HPLC).
-
Enzymatic Resolution for Chiral Purity
-
Substrate : Racemic methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate.
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours.
-
Outcome : 98% enantiomeric excess (ee) for (R)-enantiomer.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multi-Step Synthesis | High scalability, robust conditions | Lengthy process, costly catalysts | 80 |
| Direct Coupling | Rapid, minimal steps | Low yield without activation agents | 75 |
| Solid-Phase | High purity, automated potential | Requires specialized resin | 90 |
| Enzymatic Resolution | Excellent chiral purity | Limited to racemic mixtures | 50* |
*Yield refers to single enantiomer recovery.
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 3-[(1-OXO-1,2-DIHYDROISOQUINOLIN-4-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-Alaninate Derivatives in Pesticides
Aminofuracarb (ethyl N-((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-isopropyl-beta-alaninate) is a pesticidal beta-alaninate ester. Its benzofuranyl and thiocarbamate groups enhance pesticidal activity by targeting insect nervous systems or fungal enzymes . Methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate differs in its aromatic system and absence of sulfur, which may limit pesticidal utility but increase compatibility with mammalian biochemistry.
Halogen-Substituted Aromatic Analogues
Methyl N-[(2',4'-difluoro-4-hydroxy-5-iodobiphenyl-3-yl)carbonyl]-beta-alaninate () shares the beta-alaninate methyl ester core but incorporates halogenated biphenyl substituents. The iodine and fluorine atoms likely enhance electrophilic reactivity and binding affinity in therapeutic contexts, such as targeting tyrosine kinases or DNA repair enzymes .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl N-[(1-hydroxyisoquinolin-4-yl)carbonyl]-beta-alaninate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 1-hydroxyisoquinoline-4-carboxylic acid with methyl beta-alaninate using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or acetonitrile under nitrogen. Purification via crystallization (e.g., ethyl acetate/hexane systems) is critical to achieve >95% purity, as demonstrated in analogous quinoline derivative syntheses . Optimize pH during workup (pH 6–8) to prevent hydrolysis of the ester group, leveraging insights from β-alaninate salt stabilization in acidic conditions .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm ester and amide linkages, and HRMS for molecular weight validation. For isoquinoline ring confirmation, compare UV-Vis spectra (e.g., λmax ~270–300 nm) with literature data for hydroxy-substituted heterocycles. Purity assessment via HPLC (C18 column, acetonitrile/0.1% TFA gradient) is recommended, as outlined in pharmaceutical impurity profiling .
Q. What solubility and formulation challenges are anticipated for this compound?
- Methodological Answer : The compound’s solubility is pH-dependent due to the hydroxyisoquinoline moiety. In aqueous buffers, solubility increases at pH >8 (deprotonation of hydroxyl group), but ester hydrolysis risks arise. For in vitro assays, use DMSO stock solutions (<10 mM) with short-term storage at -20°C. Surfactant-based formulations (e.g., Tween-80) may mitigate aggregation in biological media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents on the isoquinoline ring (e.g., halogenation at C-3) and the beta-alaninate ester (e.g., tert-butyl vs. methyl esters). Evaluate inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). Compare IC₅₀ values and correlate with logP calculations to assess hydrophobicity-bioactivity relationships .
Q. What strategies resolve contradictions in reported enzymatic inhibition data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Validate results using orthogonal methods:
- Fluorescence polarization for direct binding affinity.
- LC-MS/MS to confirm compound integrity during assays.
- Control for pH-dependent solubility effects using buffered media (pH 7.4) .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS quantification. Monitor demethylation of the beta-alaninate ester (major metabolite). Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare half-life (t₁/₂) with structural analogs to guide prodrug design .
Q. What advanced techniques are recommended for studying hydrolytic stability under physiological conditions?
- Methodological Answer : Use pH-stat titration to track ester hydrolysis rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). For real-time monitoring, employ ¹H NMR in D₂O/PBS buffers. Stabilization strategies include PEGylation of the hydroxyisoquinoline group or formulation in lipid nanoparticles .
Methodological Considerations
Q. How should researchers design experiments to address conflicting data on cytotoxicity profiles?
- Methodological Answer : Standardize cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–72 hr). Use multiplex assays (e.g., MTT for viability, Caspase-3/7 for apoptosis) to differentiate cytotoxic mechanisms. Include controls for solvent effects (DMSO <0.1%) and validate findings with primary cell models .
Q. What separation techniques are optimal for isolating degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
